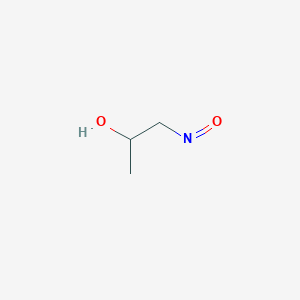![molecular formula C14H12F3N3O2 B14369557 N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea CAS No. 92949-90-1](/img/structure/B14369557.png)
N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-amino-2-hydroxyaniline with 4-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production on a large scale.
Types of Reactions:
Oxidation: N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form corresponding amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, halogenating agents, polar aprotic solvents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
相似化合物的比较
N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea can be compared with other urea derivatives, such as:
N-(4-Amino-2-hydroxyphenyl)-N’-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
N-(4-Amino-2-hydroxyphenyl)-N’-[4-methylphenyl]urea: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and application.
The presence of the trifluoromethyl group in N-(4-Amino-2-hydroxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea imparts unique properties, such as increased stability and enhanced biological activity, distinguishing it from other similar compounds.
属性
CAS 编号 |
92949-90-1 |
|---|---|
分子式 |
C14H12F3N3O2 |
分子量 |
311.26 g/mol |
IUPAC 名称 |
1-(4-amino-2-hydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)8-1-4-10(5-2-8)19-13(22)20-11-6-3-9(18)7-12(11)21/h1-7,21H,18H2,(H2,19,20,22) |
InChI 键 |
CMNUFVFZQVKHOU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=C(C=C(C=C2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)

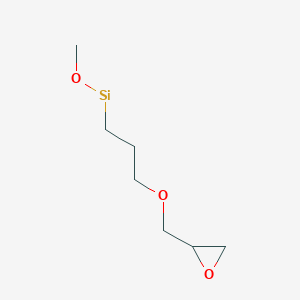



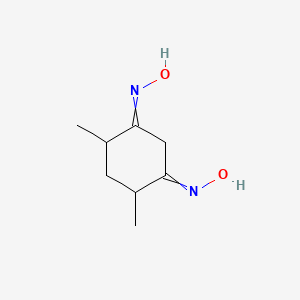

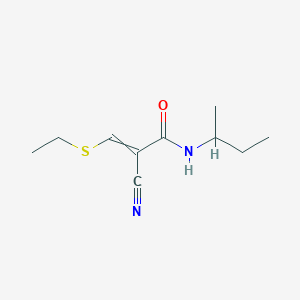
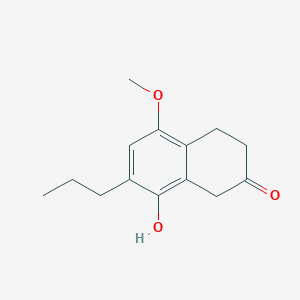
![Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]-](/img/structure/B14369526.png)
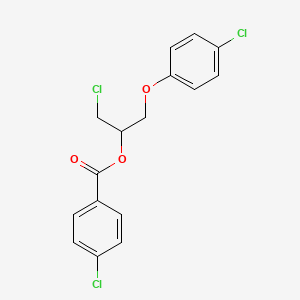
![2-[Bromo(phenyl)methyl]benzonitrile](/img/structure/B14369542.png)
